molecular formula C19H12N2OS2 B12170708 1-[(2-thioxo-1,3-benzothiazol-3(2H)-yl)methyl]benzo[cd]indol-2(1H)-one

1-[(2-thioxo-1,3-benzothiazol-3(2H)-yl)methyl]benzo[cd]indol-2(1H)-one

Cat. No.: B12170708
M. Wt: 348.4 g/mol
InChI Key: OFZWTFDNGHCJKM-UHFFFAOYSA-N
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Description

1-[(2-thioxo-1,3-benzothiazol-3(2H)-yl)methyl]benzo[cd]indol-2(1H)-one is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-thioxo-1,3-benzothiazol-3(2H)-yl)methyl]benzo[cd]indol-2(1H)-one typically involves multi-step organic reactions. One common method starts with the preparation of substituted 2-amino-benzothiazole intermediates. These intermediates undergo various reactions such as amide coupling, utilizing reagents like 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) in the presence of N,N-diisopropylethylamine (DIEA) in dichloroethane (DCE) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-[(2-thioxo-1,3-benzothiazol-3(2H)-yl)methyl]benzo[cd]indol-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperature, pressure, and pH. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require an inert atmosphere to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.

Scientific Research Applications

1-[(2-thioxo-1,3-benzothiazol-3(2H)-yl)methyl]benzo[cd]indol-2(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(2-thioxo-1,3-benzothiazol-3(2H)-yl)methyl]benzo[cd]indol-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis. The exact pathways involved depend on the specific biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2-thioxo-1,3-benzothiazol-3(2H)-yl)methyl]benzo[cd]indol-2(1H)-one is unique due to its complex structure, which combines the benzothiazole and indole moieties. This structural complexity may confer unique biological activities and make it a valuable compound for drug discovery and development.

Properties

Molecular Formula

C19H12N2OS2

Molecular Weight

348.4 g/mol

IUPAC Name

1-[(2-sulfanylidene-1,3-benzothiazol-3-yl)methyl]benzo[cd]indol-2-one

InChI

InChI=1S/C19H12N2OS2/c22-18-13-7-3-5-12-6-4-9-15(17(12)13)20(18)11-21-14-8-1-2-10-16(14)24-19(21)23/h1-10H,11H2

InChI Key

OFZWTFDNGHCJKM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N(C(=S)S2)CN3C4=CC=CC5=C4C(=CC=C5)C3=O

Origin of Product

United States

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